1-benzyl-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea
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Overview
Description
1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea is an organic compound that features a urea moiety linked to a bithiophene unit via an ethyl chain and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea typically involves the reaction of 1-benzyl-3-(2-bromoethyl)urea with 2,2’-bithiophene under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene or DMF. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene units would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
Scientific Research Applications
1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bithiophene unit can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(2-ethylphenyl)urea: This compound has a similar structure but with an ethylphenyl group instead of the bithiophene unit.
1-benzyl-3-(2,4-xylyl)urea: This compound features a xylyl group in place of the bithiophene unit.
Uniqueness
1-benzyl-3-(2-{[2,2’-bithiophene]-5-yl}ethyl)urea is unique due to the presence of the bithiophene unit, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
1-benzyl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-18(20-13-14-5-2-1-3-6-14)19-11-10-15-8-9-17(23-15)16-7-4-12-22-16/h1-9,12H,10-11,13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBPWSMEZMHSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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